molecular formula C19H18ClN3O2S B11123839 N-(3-chlorobenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide

N-(3-chlorobenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B11123839
M. Wt: 387.9 g/mol
InChI Key: NYBJRHFRHMMLMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-CHLOROPHENYL)METHYL]-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient catalytic systems to facilitate the various reaction steps.

Chemical Reactions Analysis

Types of Reactions

N-[(3-CHLOROPHENYL)METHYL]-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(3-CHLOROPHENYL)METHYL]-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiazole ring and the aromatic substituents allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

Uniqueness

What sets N-[(3-CHLOROPHENYL)METHYL]-2-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE apart is its unique combination of substituents, which confer specific chemical and biological properties. The presence of both 3-chlorophenylmethyl and 4-methoxyphenylmethyl groups, along with the thiazole ring, allows for a diverse range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H18ClN3O2S/c1-25-16-7-5-13(6-8-16)10-22-19-23-17(12-26-19)18(24)21-11-14-3-2-4-15(20)9-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)

InChI Key

NYBJRHFRHMMLMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

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